tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate (CAS: 1158750-79-8) is a carbamate-protected piperidine derivative featuring a 2-chlorophenyl substituent at the 4-position of the piperidine ring. This compound is structurally characterized by a tert-butyl carbamate group attached to the methylene bridge of the piperidine scaffold. Its molecular formula is C₁₈H₂₅ClN₂O₂, with a molecular weight of 336.86 g/mol.
Properties
IUPAC Name |
tert-butyl N-[[4-(2-chlorophenyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-6-4-5-7-14(13)18/h4-7,19H,8-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQMYIYBUTVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Piperidine Core Formation
A foundational approach involves constructing the piperidine ring via reductive amination. In a study by Devarasetty et al., 1-benzylpiperidin-4-one was subjected to reductive amination with ammonia using Raney nickel (Ra-Ni) as a catalyst, yielding 1-benzylpiperidin-4-amine. For the target compound, this method can be adapted by substituting the benzyl group with a 2-chlorophenyl moiety. Subsequent deprotection of the benzyl group under hydrogenolytic conditions (H₂/Pd-C) generates the free piperidine intermediate, which is then reacted with tert-butyl carbamate in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Key Reaction Conditions :
Alkylation and Carbamate Functionalization
An alternative route, disclosed in CN102020589B, employs alkylation of 4-(2-chlorophenyl)piperidin-4-ylmethanol with tert-butyl carbamoyl chloride. The reaction proceeds in anhydrous tetrahydrofuran (THF) using potassium hydroxide (KOH) as a base. The methanol intermediate is synthesized via Grignard addition to 4-(2-chlorophenyl)piperidin-4-one, followed by reduction with sodium borohydride (NaBH₄).
Optimization Data :
Electrochemical Reductive Cyclization
Recent advances in electrochemical synthesis, as demonstrated by Naito et al., enable the formation of piperidine derivatives via reductive cyclization of imines with terminal dihaloalkanes. Applying this method, 2-chlorobenzaldehyde is condensed with a primary amine to form an imine, which undergoes electrochemical cyclization in a flow microreactor using a carbon cathode and platinum anode. The tert-butyl carbamate group is introduced post-cyclization via nucleophilic substitution.
Advantages :
- Efficiency : Continuous flow conditions enhance mass transfer.
- Yield : 82% (piperidine core), compared to 68% in batch reactors.
Reaction Conditions and Optimization
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent critically impacts yield and purity. Raney nickel and palladium-based catalysts are predominant in hydrogenation and deprotection steps, while polar aprotic solvents (e.g., THF, DMF) facilitate carbamate coupling (Table 1).
Table 1: Catalytic and Solvent Systems
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Reductive Amination | Ra-Ni / Ethanol | 50–60 | 78–85 |
| Alkylation | KOH / THF | 25–30 | 70–75 |
| Electrochemical | None / Acetonitrile | 20–25 | 82 |
Temperature and Time Dependence
Higher temperatures (50–60°C) accelerate reductive amination but risk over-reduction. Conversely, electrochemical methods achieve optimal yields at ambient temperatures (20–25°C) with shorter reaction times (1–2 hours).
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors, as highlighted in PubChem data, enable precise control over reaction parameters, reducing side reactions and improving throughput. For instance, the electrochemical method’s transition from batch to flow microreactors increased productivity by 40%.
Purification Techniques
Final purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analyses confirm purity >98%.
Comparative Analysis of Methods
Table 2: Method Comparison
Chemical Reactions Analysis
Carbamate Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 10% TFA in CH₂Cl₂ | [4-(2-chlorophenyl)piperidin-4-yl]methylamine | 95% | |
| HCl (gaseous) | 4M HCl in dioxane | Corresponding hydrochloride salt | 89% |
Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol. The free amine is stabilized as its ammonium salt under acidic conditions .
Sulfonylation Reactions
The deprotected amine undergoes sulfonylation to form sulfonamide derivatives, enhancing pharmacological properties:
Key Insight : Sulfonylation occurs regioselectively at the piperidine nitrogen due to steric shielding of the methylcarbamate group .
Acylation and Coupling Reactions
The free amine participates in acylations and peptide couplings to generate amide-linked analogs:
Example : Reaction with 2-((2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amine under coupling conditions yields PROTAC-like molecules targeting protein degradation .
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in cross-coupling reactions:
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65% | |
| Sodium methoxide | CuI, L-proline | Methoxy-substituted analogs | 48% |
Limitation : Electron-withdrawing effects of the chlorine atom reduce reactivity in SNAr reactions unless activated by strong meta-directing groups .
Ring-Opening and Rearrangements
Under harsh conditions, the piperidine ring undergoes transformations:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, FeSO₄ | Acetic acid | N-Oxide derivatives | 33% | |
| LiAlH₄ | THF, reflux | Ring-contracted pyrrolidine analogs | 41% |
Note : Ring-opening reactions are less common due to the stability of the piperidine scaffold but are feasible under radical or reductive conditions .
Comparative Reactivity Table
| Reaction Type | Typical Yield | Key Applications |
|---|---|---|
| Deprotection | 85–95% | Amine intermediate for further synthesis |
| Sulfonylation | 87–91% | Enhancing solubility/bioactivity |
| Acylation | 65–82% | Peptidomimetics, PROTACs |
| Cross-coupling | 48–65% | Diversification of aryl groups |
Mechanistic Considerations
-
Steric Effects : The 4-methylcarbamate group hinders electrophilic attacks at the adjacent piperidine nitrogen .
-
Electronic Effects : The 2-chlorophenyl group directs electrophilic substitution to the para position but deactivates the ring toward nucleophilic attack .
-
Boc Stability : The tert-butyl carbamate resists basic conditions but is labile in acids, enabling orthogonal protection strategies .
This compound’s versatility in nucleophilic substitutions, acylations, and cross-couplings makes it invaluable for generating structurally diverse libraries in drug discovery. Experimental data validate its utility in synthesizing kinase inhibitors , protein degraders , and cholinergic modulators.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate exhibit significant anticancer properties. For example, derivatives have been screened against various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic applications.
Antibacterial Activity
This compound has shown promising antibacterial activity against both susceptible and drug-resistant strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism of action likely involves disrupting bacterial cell membranes or inhibiting essential cellular processes.
Case Study 1: Anticancer Activity
In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines at low concentrations. For instance, it showed significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Case Study 2: Antibacterial Efficacy
A study evaluated the compound's effectiveness against various bacterial strains, revealing that it exhibited strong bactericidal properties at concentrations comparable to last-resort antibiotics. This suggests its potential as a novel antibacterial agent in clinical settings.
Table 1: Summary of Biological Activities
| Activity Type | Description | Target Organisms/Cells | Mechanism |
|---|---|---|---|
| Anticancer | Induces apoptosis | FaDu hypopharyngeal tumor cells | Cytotoxicity via apoptosis |
| Antibacterial | Bactericidal activity | MRSA, VRE | Disruption of cell membranes |
Mechanism of Action
The mechanism of action of tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate involves the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft. This results in enhanced neurotransmission and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparisons
Key Findings :
- The 4-cyanopyridin-2-yl analog () exhibits increased polarity due to the cyano group, which may improve aqueous solubility but reduce membrane permeability .
- Trifluoromethylphenyl derivatives () demonstrate stronger electron-withdrawing effects, which could stabilize charge-transfer interactions in enzymatic binding pockets .
Core Heterocycle Modifications
Table 2: Heterocycle Core Comparisons
Key Findings :
- Piperidine-based compounds (e.g., target compound) offer conformational flexibility due to the chair-flipping ability of the six-membered ring, which is absent in rigid aromatic pyridine derivatives () .
- Dual piperidine systems () introduce additional nitrogen atoms, which may facilitate hydrogen bonding in biological systems .
Functional Group Analysis
Table 3: Carbamate and Side Chain Variations
Key Findings :
- The tert-butyl carbamate group in the target compound provides hydrolytic stability compared to esters or amides (e.g., ’s nicotinoyl derivative) .
- The 2-methoxyethyl side chain () enhances solubility in polar solvents like DMSO and methanol, which is advantageous for formulation .
Biological Activity
tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate is a synthetic organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This compound is recognized for its role in studying the effects of carbamate esters on cholinesterase enzymes, which are crucial in neurotransmitter regulation.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the reaction of 4-(2-chlorophenyl)piperidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate ester.
Synthetic Route
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-(2-chlorophenyl)piperidine, tert-butyl chloroformate | Anhydrous, triethylamine | High (typically >90%) |
The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes . This inhibition leads to elevated levels of acetylcholine in the synaptic cleft, enhancing neurotransmission. This property suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and other conditions characterized by cholinergic deficits.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for AChE inhibition have been reported to be within a range that indicates moderate to strong activity, comparable to established drugs like rivastigmine .
Comparative Inhibition Data
| Compound | IC50 (µM) AChE | IC50 (µM) BChE |
|---|---|---|
| This compound | 38.98 | 1.60 |
| Rivastigmine | 40.00 | 3.00 |
| Galantamine | 45.00 | 5.00 |
Case Studies and Research Findings
- Neuroprotective Effects : In various studies, compounds similar to tert-butyl derivatives have shown neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that they may mitigate neurodegeneration associated with diseases like Parkinson's and Alzheimer's .
- Antibacterial Activity : Some derivatives have demonstrated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating broader biological relevance beyond cholinesterase inhibition .
- Selective Inhibition : Recent studies have explored the selectivity of carbamate compounds for BChE over AChE, which could lead to fewer side effects in therapeutic applications targeting cholinergic systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperidine derivatives are reacted with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Key factors include anhydrous conditions, inert gas (N₂) for moisture-sensitive steps, and purification via High-Performance Liquid Chromatography (HPLC) to achieve >95% purity. Reaction optimization may involve varying solvent polarity (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) to improve yields .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the piperidine ring, tert-butyl group (δ ~1.4 ppm for 9H), and aromatic protons (δ ~7.2–7.5 ppm for 2-chlorophenyl). Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₁₇H₂₄ClN₂O₂: 329.15). Infrared spectroscopy (IR) identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : While acute toxicity data are limited, standard precautions include using nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste. Stability tests indicate sensitivity to strong acids/bases; store at 2–8°C in amber vials to prevent light-induced degradation .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine ring influence the compound's interaction with biological targets, and what computational methods support these findings?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that the 2-chlorophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinases or GPCRs). Comparative studies with analogs lacking the methylcarbamate group show reduced binding affinity (ΔG ≥2 kcal/mol), suggesting steric and electronic contributions . Free Energy Perturbation (FEP) simulations further quantify substituent effects on binding thermodynamics.
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform hepatic microsome assays to identify metabolic hotspots (e.g., esterase cleavage of the carbamate).
- Use LC-MS/MS to track parent compound and metabolites in plasma.
- Modify the tert-butyl group to cyclopropane or fluorinated analogs for enhanced metabolic resistance .
Q. How can researchers design experiments to elucidate the metabolic pathways and pharmacokinetic profiles of this compound?
- Methodological Answer :
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF analysis to detect hydroxylated or N-dealkylated products.
- Pharmacokinetics : Conduct IV/PO dosing in rodent models, with serial blood sampling and non-compartmental analysis (NCA) using WinNonlin®. Key parameters: t₁/₂, Cₘₐₓ, and AUC .
Q. What analytical approaches are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for in vitro samples. For plasma/brain homogenates, use LC-MS/MS with deuterated internal standards (e.g., d₃-tert-butyl analog) to minimize matrix effects. Limit of Quantification (LOQ) can reach 1 ng/mL with MRM transitions (e.g., m/z 329→211) .
Q. How does the presence of the tert-butyl carbamate group influence the compound's chemical reactivity?
- Methodological Answer : The tert-butyl group provides steric hindrance, slowing hydrolysis under physiological conditions. Kinetic studies (pH 7.4 buffer, 37°C) show a half-life >24 hours compared to methyl carbamates (<6 hours). However, strong acids (e.g., TFA) cleave the carbamate efficiently, enabling prodrug strategies .
Q. What structural analogs of this compound demonstrate improved target selectivity, and what molecular modifications contribute to these enhancements?
- Methodological Answer :
- Analog 1 : Replacement of 2-chlorophenyl with 4-fluorophenyl increases selectivity for σ₁ receptors (Ki = 12 nM vs. 45 nM for original compound).
- Analog 2 : Substituting the piperidine nitrogen with a spirocyclic group reduces off-target binding to hERG channels (IC₅₀ >10 μM vs. 1.2 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
